molecular formula C17H19NOS B5834029 2-benzylsulfanyl-N-(2-ethylphenyl)acetamide

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide

Cat. No.: B5834029
M. Wt: 285.4 g/mol
InChI Key: IIYPVIMKXNUCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide is an organic compound with the molecular formula C17H19NOS It is characterized by the presence of a benzylsulfanyl group attached to an acetamide moiety, with an ethylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with benzyl mercaptan and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylsulfanyl-N-(4-ethylphenyl)acetamide
  • 2-benzylsulfanyl-N-(2-methylphenyl)acetamide
  • 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide

Uniqueness

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-15-10-6-7-11-16(15)18-17(19)13-20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYPVIMKXNUCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.